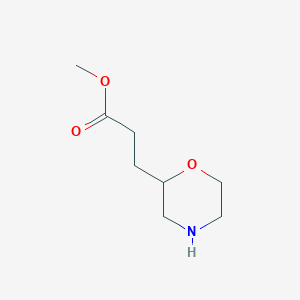

Methyl 3-(morpholin-2-yl)propanoate

Description

Methyl 3-(morpholin-2-yl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a morpholine ring at the β-position. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl 3-morpholin-2-ylpropanoate |

InChI |

InChI=1S/C8H15NO3/c1-11-8(10)3-2-7-6-9-4-5-12-7/h7,9H,2-6H2,1H3 |

InChI Key |

RYXRCGIYXJMBJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CNCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 3-(substituted amino)propanoate derivatives

- Methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)propanoate (4NO2PDPMe): This thalidomide analog features a nitro-substituted phthalimide and dimethoxyphenyl group. Unlike the morpholine ring, the phthalimide group enhances π-π stacking interactions, contributing to its potency as a uterus-relaxant agent .

- Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate: Isolated from Ficus stenophylla, this natural product substitutes the morpholine with a benzofuran ring. The hydroxyl and methoxy groups increase polarity, likely improving aqueous solubility compared to morpholine-containing analogs .

- Methyl 3-(2’-hydroxy-4’-methoxyphenyl)propanoate: Found in Artemisia species, this compound replaces the morpholine with a phenolic group.

Key Structural Differences

Physical and Spectral Properties

- Melting Points: Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate: 82–83°C (observed) vs. literature 1485–86°C (discrepancy noted, possibly due to polymorphism) . Morpholine derivatives typically exhibit lower melting points (<100°C) due to reduced crystallinity compared to aromatic analogs like benzofuran derivatives.

- NMR Data: Methyl 3-(substituted amino)propanoates show characteristic ester carbonyl signals at ~170–175 ppm in $^{13}\text{C}$ NMR, with morpholine protons resonating at δ 2.5–3.5 ppm in $^{1}\text{H}$ NMR .

Stability and Reactivity

- Morpholine’s secondary amine may participate in nucleophilic reactions or form salts under acidic conditions.

- In contrast, benzofuran and phthalimide derivatives are more resistant to hydrolysis due to aromatic stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.